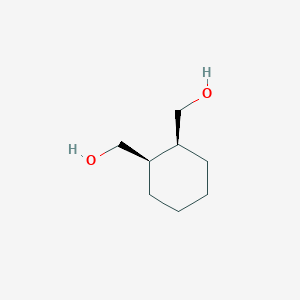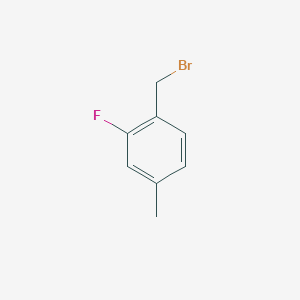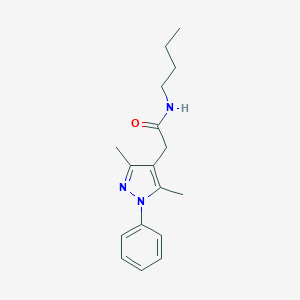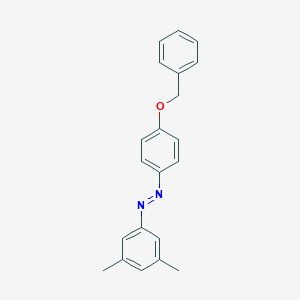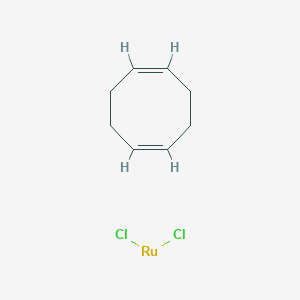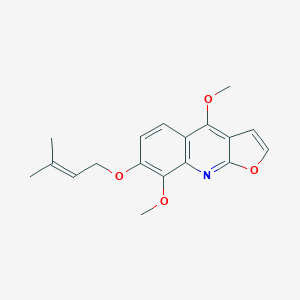
7-Isopentenyloxy-gamma-fagarine
Vue d'ensemble
Description
7-Isopentenyloxy-gamma-fagarine is a natural alkaloid found in the fruits of Evodia lepta . It has demonstrated significant cytotoxicity against the MCF-7 and Jurkat cell lines .
Synthesis Analysis
7-Isopentenyloxy-gamma-fagarine has been used as a precursor for the chemical asymmetric synthesis of the enantiopure alkaloids: evoxine, anhydroevoxine, and evodine . The possible roles of oxygenase and other oxygen-atom-transfer enzymes in the biosynthetic pathways of these alkaloids have been discussed .Molecular Structure Analysis
The molecular formula of 7-Isopentenyloxy-gamma-fagarine is C18H19NO4 . It has a molecular weight of 313.4 g/mol .Chemical Reactions Analysis
7-Isopentenyloxy-gamma-fagarine has been used as a precursor in the chemical asymmetric synthesis of the enantiopure alkaloids: evoxine, anhydroevoxine, and evodine . The roles of oxygenase and other oxygen-atom-transfer enzymes in these biosynthetic pathways have been discussed .Physical And Chemical Properties Analysis
7-Isopentenyloxy-gamma-fagarine appears as a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Precursor for Chemical Asymmetric Synthesis
One of the isolated alkaloids, 7-Isopentenyloxy-gamma-fagarine, has been used as a precursor for the chemical asymmetric synthesis of the enantiopure alkaloids: evoxine, anhydroevoxine, and evodine . This suggests that it plays a crucial role in the production of these alkaloids.
Role in Biosynthetic Pathways
7-Isopentenyloxy-gamma-fagarine is involved in the biosynthetic pathways of Choisya ternata alkaloids . The possible roles of oxygenase and other oxygen-atom-transfer enzymes in these pathways have been discussed .
Cytotoxicity
7-Isopentenyloxy-gamma-fagarine, a natural alkaloid found in the fruits of Evodia lepta, has shown high cytotoxicity against the MCF-7 and Jurkat cell line . This suggests potential applications in cancer research and treatment.
Phytochemical Characterization
High-performance liquid chromatography (HPLC) has been used to characterize the phytochemical properties of 7-Isopentenyloxy-gamma-fagarine . This compound is one of the furoquinoline alkaloids identified, along with γ-fagarine and skimmianine .
Antioxidant Properties
While not directly linked to 7-Isopentenyloxy-gamma-fagarine, extracts from the same plant species have shown varied antioxidant capacity . Given its presence in these extracts, further research could explore the specific antioxidant properties of 7-Isopentenyloxy-gamma-fagarine.
Antimicrobial Properties
Again, while not directly linked to 7-Isopentenyloxy-gamma-fagarine, extracts from the same plant species have shown good activity against Staphylococcus aureus . This suggests potential antimicrobial applications, which could be explored further in relation to 7-Isopentenyloxy-gamma-fagarine.
Mécanisme D'action
Propriétés
IUPAC Name |
4,8-dimethoxy-7-(3-methylbut-2-enoxy)furo[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11(2)7-9-22-14-6-5-12-15(17(14)21-4)19-18-13(8-10-23-18)16(12)20-3/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMHXTACMCBNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Isopentenyloxy-gamma-fagarine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the evidence for the cytotoxic activity of 7-Isopentenyloxy-gamma-fagarine, and against which cancer cell lines is it most potent?
A1: Research demonstrates that 7-Isopentenyloxy-gamma-fagarine exhibits significant cytotoxic activity against several cancer cell lines. Notably, it shows remarkable potency against acute lymphoblastic leukemia cell lines, specifically RAJI and Jurkat cells. [] The study reported IC50 values of 1.5 µg/mL and 3.6 µg/mL against RAJI and Jurkat cells, respectively. [] Additionally, 7-Isopentenyloxy-gamma-fagarine displayed cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 15.5 µg/mL. [] This suggests that 7-Isopentenyloxy-gamma-fagarine may hold promise as a potential therapeutic agent for specific types of leukemia and breast cancer. Further research is necessary to elucidate its mechanism of action and evaluate its efficacy in vivo.
Q2: Does the structure of 7-Isopentenyloxy-gamma-fagarine provide any clues about its potential mechanism of action?
A2: While the precise mechanism of action of 7-Isopentenyloxy-gamma-fagarine remains to be fully elucidated, computational analysis suggests that it might share similar mechanisms with other quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss. [] These alkaloids, including atanine, skimmianine, and flindersine, exhibit comparable cytotoxic profiles against the tested cancer cell lines, indicating a potential common target or pathway. [] Furthermore, 7-Isopentenyloxy-gamma-fagarine's structure, particularly the presence of a prenyloxy group at C-7, is a characteristic shared with other furoquinoline alkaloids found in Choisya ternata. [] Further investigation into the structure-activity relationships of these alkaloids could provide valuable insights into their cytotoxic activity and potential targets.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




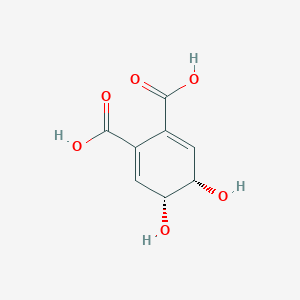

![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)
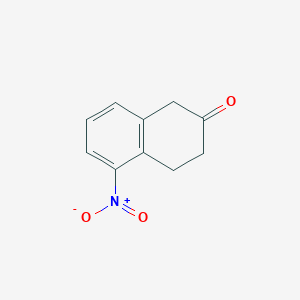
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
